1-(3-methoxyphenyl)-5-(2,4,5-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Overview
Description
1-(3-methoxyphenyl)-5-(2,4,5-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a useful research compound. Its molecular formula is C21H20N2O7 and its molecular weight is 412.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 412.12705098 g/mol and the complexity rating of the compound is 695. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antiviral Applications
Antibacterial Agents : A study on 2,4-diamino-5-benzylpyrimidines and their derivatives demonstrated significant in vitro antibacterial activity against anaerobic organisms, including Bacteroides species and Fusobacterium. These compounds were found to be as effective, if not more, than metronidazole in some cases, indicating their potential use in developing new antibacterial agents (Roth et al., 1989).
Antimicrobial and Antiviral Activities : Research into isotrimethoprim and related derivatives reported their synthesis and evaluation for antimicrobial activities. Although the derivatives showed limited activity against bacteria and fungi, one derivative demonstrated notable antibacterial activity against Staphylococcus aureus. The study also explored the antiviral potential of these compounds, including their efficacy against HIV, albeit with selective activity (Botta et al., 1992).
Synthesis Methodologies and Chemical Properties
Synthesis of Pyrimidine Derivatives : The synthesis of novel pyrimidine derivatives, including methods for generating 2,4-diamino-5-substituted pyrrolo[2,3-d]pyrimidines, showcases the versatility of pyrimidine analogs in drug design. These compounds have been studied for their inhibitory effects on dihydrofolate reductases, highlighting their potential as classical and nonclassical antifolate agents in medicinal chemistry (Gangjee et al., 1995).
Chemical Ultraviolet Absorbers : The study of chemical UV absorbers, such as benzophenone-3, octyl-methoxycinnamate, and 3-(4-methylbenzylidene) camphor, found in sunscreens, underlines the importance of understanding the percutaneous absorption, metabolism, and excretion of chemical compounds applied topically. This research is crucial for assessing the safety and efficacy of compounds used in consumer products (Janjua et al., 2008).
Properties
IUPAC Name |
(5Z)-1-(3-methoxyphenyl)-5-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O7/c1-27-14-7-5-6-13(10-14)23-20(25)15(19(24)22-21(23)26)8-12-9-17(29-3)18(30-4)11-16(12)28-2/h5-11H,1-4H3,(H,22,24,26)/b15-8- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUPIMUUMALDCY-NVNXTCNLSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C(=CC3=CC(=C(C=C3OC)OC)OC)C(=O)NC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3OC)OC)OC)/C(=O)NC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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